5-Iodo-1,3,4-thiadiazole-2-carboxylic acid
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Overview
Description
5-Iodo-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3,4-thiadiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring with altered electronic properties.
Scientific Research Applications
5-Iodo-1,3,4-thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the thiadiazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with similar structural features.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
5-Iodo-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. The combination of the thiadiazole ring and the carboxylic acid group also contributes to its versatility in chemical synthesis and biological research.
Properties
IUPAC Name |
5-iodo-1,3,4-thiadiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HIN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWAPKPQHUTRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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